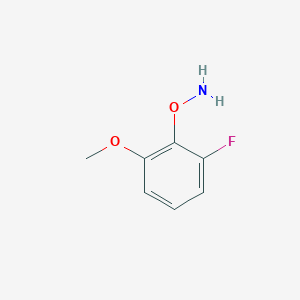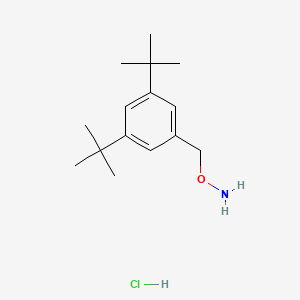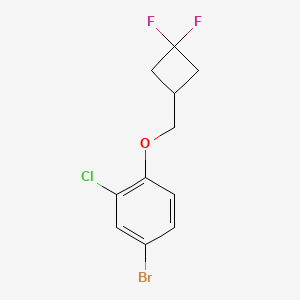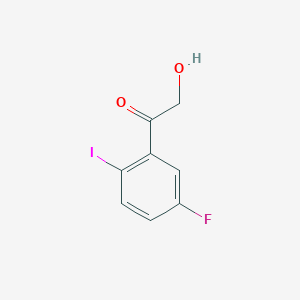
O-(2-fluoro-6-methoxyphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-fluoro-6-methoxyphenyl)hydroxylamine can be synthesized through the reaction of 2-fluoro-6-methoxyaniline with hydroxylamine. The reaction typically involves the use of an acid catalyst to facilitate the formation of the hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet the demand for high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
O-(2-fluoro-6-methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-(2-fluoro-6-methoxyphenyl)hydroxylamine has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-fluoro-6-methoxyphenyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating methoxy group and the electron-withdrawing fluoro group, which modulate the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- O-(2-fluoro-6-chlorophenyl)hydroxylamine
- O-(2-fluoro-6-methylphenyl)hydroxylamine
- O-(2-fluoro-6-nitrophenyl)hydroxylamine
Uniqueness
O-(2-fluoro-6-methoxyphenyl)hydroxylamine is unique due to the presence of both the fluoro and methoxy groups, which provide a distinct combination of electronic effects. This makes it particularly useful in selective reactions and as a building block for complex organic syntheses .
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
O-(2-fluoro-6-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO2/c1-10-6-4-2-3-5(8)7(6)11-9/h2-4H,9H2,1H3 |
InChI Key |
URDYYAVPEBFCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)





![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)







